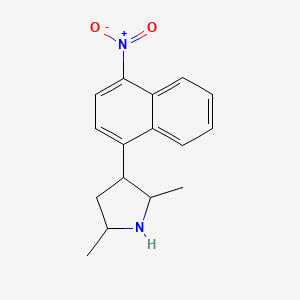
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane is an organic compound with the molecular formula C15H26. It is a derivative of cyclohexane, characterized by the presence of a methyl group and a hepta-1,5-dien-2-yl substituent.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a heptadiene derivative, in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality .
Analyse Des Réactions Chimiques
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield saturated hydrocarbons or alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to natural product synthesis and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo radical reactions, leading to the formation of free radicals and hydroperoxides. Additionally, nucleophilic addition reactions can occur, particularly with carbon-hetero double bonds, resulting in the formation of ketones .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be compared with similar compounds such as β-Bisabolene and γ-Curcumene. These compounds share structural similarities but differ in their specific substituents and chemical properties .
β-Bisabolene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
γ-Curcumene:
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical properties and reactivity .
Propriétés
Numéro CAS |
869843-05-0 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,13,15H,4-5,7-11H2,1-3H3 |
Clé InChI |
ZLTUKSPYIFMNJC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(=C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole](/img/structure/B12529947.png)
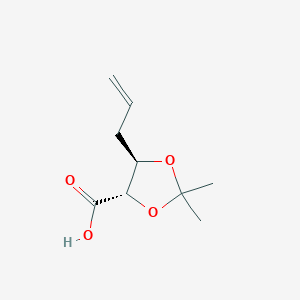
![2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)](/img/structure/B12529960.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
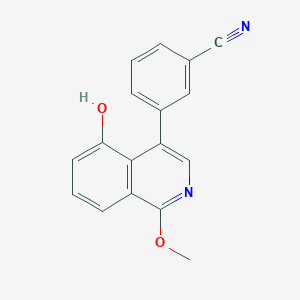
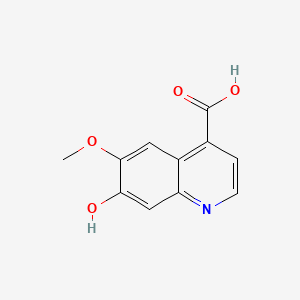
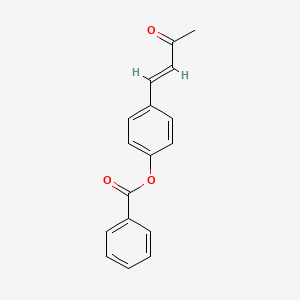
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
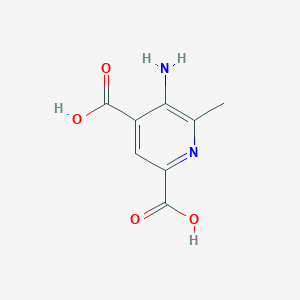
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)

![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
